molecular formula C4H8F2O B6160412 3,3-difluorobutan-2-ol CAS No. 1780640-47-2

3,3-difluorobutan-2-ol

Cat. No.: B6160412
CAS No.: 1780640-47-2
M. Wt: 110.1
InChI Key:
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Description

3,3-Difluorobutan-2-ol, also known as 2,2-difluorobutanol, is a colorless and odorless liquid that is used in a variety of applications. It is a fluorinated alcohol that is used as a solvent, a reactant, and an intermediate in the synthesis of pharmaceuticals and other chemicals. This compound has a wide range of properties that make it an attractive option for many applications.

Scientific Research Applications

3,3-Difluorobutan-2-ol has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of pharmaceuticals, as a reactant in the synthesis of polymers, and as an intermediate in the synthesis of other chemicals. It has also been used in the synthesis of fluorinated dyes and in the synthesis of fluorinated polymers. Additionally, this compound has been used as a reagent in the synthesis of fluorinated compounds and as a reactant in the synthesis of fluorinated polymers.

Mechanism of Action

The mechanism of action of 3,3-difluorobutan-2-ol is not fully understood. However, it is believed that the molecule acts as a proton donor, allowing it to react with other molecules and form new compounds. In addition, this compound is believed to act as a Lewis base, allowing it to form complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it has a low toxicity when used in laboratory experiments. It has also been shown to have a low environmental impact when used in industrial applications.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3-difluorobutan-2-ol in laboratory experiments include its low toxicity, low environmental impact, and its ability to form complexes with other molecules. The limitations of using this compound in laboratory experiments include its volatility, which can make it difficult to store and handle, and its flammability, which can pose a safety hazard.

Future Directions

There are several potential future directions for 3,3-difluorobutan-2-ol. One potential direction is the development of new methods for its synthesis, which would allow it to be produced more efficiently and cost-effectively. Another potential direction is the development of new applications for this compound, such as its use in the synthesis of pharmaceuticals or other chemicals. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into its potential uses in medical applications. Finally, further research into the environmental impact of this compound could help to ensure that its use is safe and sustainable.

Synthesis Methods

3,3-Difluorobutan-2-ol can be synthesized from a variety of starting materials. It can be synthesized from 2-chloro-3,3-difluorobutane, which is reacted with sodium hydroxide and alcohol to produce the desired product. It can also be synthesized from 2-chloro-3,3-difluorobutane, which is reacted with potassium hydroxide and alcohol to produce the desired product. Other methods for the synthesis of this compound include the use of sodium borohydride, sodium hypochlorite, or sodium hydrosulfite.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-difluorobutan-2-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,3-difluoropropane", "sodium hydroxide", "sulfuric acid", "water", "magnesium", "diethyl ether", "2-bromo-3,3-difluoropropene" ], "Reaction": [ "Step 1: 1,3-difluoropropane is treated with sodium hydroxide and sulfuric acid to form 3,3-difluoropropene.", "Step 2: 3,3-difluoropropene is reacted with magnesium in diethyl ether to form the Grignard reagent, which is then quenched with water to form 3,3-difluorobutan-2-ol." ] }

1780640-47-2

Molecular Formula

C4H8F2O

Molecular Weight

110.1

Purity

95

Origin of Product

United States

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